molecular formula C9H11NO2 B1265867 3-(4-Aminophenyl)propionic acid CAS No. 2393-17-1

3-(4-Aminophenyl)propionic acid

Cat. No.: B1265867
CAS No.: 2393-17-1
M. Wt: 165.19 g/mol
InChI Key: WXOHKMNWMKZMND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Aminohydrocinnamic Acid, also known as 3-(4-Aminophenyl)propanoic acid, is an organic compound belonging to the class of phenylpropanoic acids. It features a benzene ring conjugated to a propanoic acid and an amino group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Aminohydrocinnamic Acid can be synthesized through the hydrogenation of 4-aminocinnamic acid. This process involves the reduction of the α,β-unsaturated carboxylic acid group in 4-aminocinnamic acid to form the corresponding propanoic acid derivative. The reaction is typically carried out using a microbial catalyst, such as 2-enoate reductase from Clostridium acetobutylicum, under aerobic or anaerobic conditions at an optimal pH of 7.0 .

Industrial Production Methods

In industrial settings, 4-Aminohydrocinnamic Acid can be produced using biomass-derived 4-aminocinnamic acid. Recombinant bacteria are employed to produce 4-aminocinnamic acid, which is then hydrogenated to yield 4-Aminohydrocinnamic Acid. This method is advantageous as it utilizes renewable resources and contributes to the establishment of a carbon-neutral society .

Chemical Reactions Analysis

Types of Reactions

4-Aminohydrocinnamic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophilic species like acyl chlorides for substitution reactions. These reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include nitro or nitroso derivatives from oxidation, alcohol derivatives from reduction, and various substituted derivatives from nucleophilic substitution reactions .

Scientific Research Applications

Peptide Synthesis

One of the primary applications of 3-(4-Aminophenyl)propionic acid is in peptide synthesis . It serves as a crucial building block in solid-phase peptide synthesis, allowing researchers to construct peptides with high purity and specificity. The compound's ability to form stable bonds with other amino acids facilitates the creation of complex peptide structures that are essential for various biological functions and therapeutic applications .

Case Study: Solid-Phase Peptide Synthesis

  • Objective: To synthesize a specific neuropeptide.
  • Method: Utilizing this compound as a key intermediate, researchers successfully synthesized the neuropeptide using solid-phase techniques, achieving high yields and purity levels.
  • Outcome: The synthesized neuropeptide demonstrated significant biological activity in vitro, highlighting the effectiveness of using this compound in peptide synthesis.

Drug Development

This compound is also instrumental in drug development , particularly in designing targeted therapies. Its structural features allow for modifications that can enhance the bioactivity and selectivity of drug candidates . The compound has been explored for its potential in developing pharmaceuticals that target specific diseases, including cancer.

Case Study: Anticancer Drug Candidates

  • Objective: To evaluate derivatives of this compound for anticancer activity.
  • Method: A series of derivatives were tested against non-small cell lung cancer (NSCLC) cell lines.
  • Outcome: Several derivatives exhibited potent cytotoxic effects on A549 cells, with some reducing cell viability by over 50%. This study suggests that modifications to the this compound structure can lead to promising anticancer agents .

Bioconjugation

The compound plays a vital role in bioconjugation , where it is used to link biomolecules to drugs or imaging agents. This application enhances the targeting and efficacy of therapeutic agents, making it valuable in both diagnostic and therapeutic contexts .

Case Study: Targeted Drug Delivery

  • Objective: To improve the delivery mechanism of chemotherapeutics.
  • Method: Researchers utilized this compound to conjugate a chemotherapeutic agent with a targeting ligand.
  • Outcome: The resulting bioconjugate showed improved accumulation at tumor sites compared to free drug formulations, suggesting enhanced therapeutic efficacy.

Research in Neuroscience

In neuroscience, this compound contributes to studying neuroactive peptides. Its derivatives are being explored for their roles in neurological functions and potential treatments for neurodegenerative diseases .

Case Study: Neuroactive Peptides

  • Objective: To investigate the effects of peptide derivatives on neuronal health.
  • Method: Various derivatives were synthesized and tested for neuroprotective effects on neuronal cell lines.
  • Outcome: Some derivatives exhibited protective effects against oxidative stress, indicating their potential use in treating neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 4-Aminohydrocinnamic Acid involves its interaction with various molecular targets. For instance, it can act as a nucleophile, interacting with electrophilic species such as carbonyl compounds and aldehydes. This interaction can lead to the formation of Schiff bases and other derivatives, which exhibit unique chemical and biological properties .

Comparison with Similar Compounds

4-Aminohydrocinnamic Acid can be compared with other similar compounds, such as:

4-Aminohydrocinnamic Acid is unique due to its combination of an amino group and a propanoic acid moiety, which imparts distinct chemical reactivity and biological activity .

Biological Activity

3-(4-Aminophenyl)propionic acid, also known as 4-aminophenylpropionic acid (APA), is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including antimicrobial properties, potential therapeutic applications, and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H11NO2\text{C}_9\text{H}_{11}\text{N}\text{O}_2

This compound features an amino group (-NH2) attached to a phenyl ring, which is further connected to a propionic acid moiety. The presence of the amino group is significant as it enhances the compound's biological reactivity and interaction with various biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives of this compound. Research indicates that these compounds exhibit significant activity against various multidrug-resistant pathogens, including bacteria and fungi.

Case Study: Antimicrobial Efficacy

A study published in MDPI assessed the antimicrobial activity of novel derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid against ESKAPE pathogens, known for their resistance to antibiotics. The results demonstrated:

  • Minimum Inhibitory Concentration (MIC) values ranging from 1 to 64 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis.
  • The compounds showed effectiveness against Gram-negative pathogens such as Pseudomonas aeruginosa and Acinetobacter baumannii, with MIC values between 16 and 64 µg/mL .
PathogenMIC (µg/mL)
Methicillin-resistant S. aureus1 - 8
Vancomycin-resistant E. faecalis0.5 - 2
Pseudomonas aeruginosa16 - 64
Acinetobacter baumannii32 - 64

The antimicrobial activity of this compound derivatives is attributed to their ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways. The amino group enhances the lipophilicity of the compounds, facilitating better penetration into bacterial cells.

Interaction with Transporters

Research has shown that derivatives like 4-aminophenylacetic acid interact with proton-coupled oligopeptide transporters (PepT1), which are crucial for peptide absorption in the intestines. This interaction can inhibit the transport of peptides, thereby affecting bacterial growth indirectly .

Therapeutic Applications

Beyond antimicrobial activity, this compound has potential therapeutic applications in treating inflammatory conditions and as a scaffold for drug development. Its structural analogs have been investigated for their efficacy in inhibiting inflammatory responses in various animal models.

Case Study: Anti-inflammatory Effects

A study explored the effects of a compound derived from this compound on colitis induced by Clostridium difficile toxin A in rats. The compound demonstrated significant protective effects against inflammation, suggesting potential use in treating gastrointestinal disorders .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(4-Aminophenyl)propionic acid, and how can purity be optimized?

Methodological Answer: The synthesis typically involves catalytic hydrogenation of 3-(4-nitrophenyl)propionic acid or coupling reactions using protected intermediates. For example, isotopic labeling (e.g., ^13C) requires reacting 4-acetoxybenzaldehyde with phosphonoacetate esters under Wittig-Horner conditions, followed by deprotection and purification via column chromatography . Purity optimization involves HPLC analysis (C18 columns, acetonitrile/water gradients) and recrystallization in ethanol-water mixtures to achieve >98% purity .

Q. How is this compound characterized using spectroscopic and chromatographic methods?

Methodological Answer:

  • LC-MS/MS : Use reverse-phase LC (C18 column) with ESI-QTOF detection in negative ion mode. Characteristic fragments include [M-H]⁻ at m/z 164 and cleavage products at m/z 120 (C6H6NO⁻) and 147 (C8H7NO2⁻) .
  • NMR : ^1H NMR shows a triplet for the α-CH2 group (δ 2.5–2.8 ppm) and aromatic protons (δ 6.5–7.2 ppm). ^13C NMR confirms the carboxylic acid (δ ~175 ppm) and aromatic carbons .

Q. What are the best practices for safe handling and storage of this compound?

Methodological Answer:

  • Handling : Use PPE (gloves, goggles) to avoid skin/eye irritation. Work in a fume hood to prevent inhalation of dust .
  • Storage : Store in amber glass bottles at 2–8°C under inert gas (N2 or Ar) to prevent oxidation of the amine group. Purity degrades by ~5% after 6 months if exposed to light .

Advanced Research Questions

Q. How can isotopic labeling (e.g., ^13C) of this compound be applied to trace metabolic pathways in vivo?

Methodological Answer:

  • Labeling : Synthesize [1-^13C]-labeled analogs via ^13C-enriched phosphonoacetate esters. Confirm isotopic enrichment (>99%) using high-resolution MS .
  • Feeding Studies : Administer the labeled compound to model organisms (e.g., rodents) and track incorporation into metabolites via LC-MS or NMR. For example, ^13C-labeled propionic acid derivatives were detected in serum after berry anthocyanin metabolism, indicating gut microbiota-mediated biotransformation .

Q. How to resolve contradictions in reported EC50 values for bioactivity assays involving phenylpropionic acid derivatives?

Methodological Answer: Discrepancies in EC50 values (e.g., 4.8–1564.5 μM for biosensor activation) arise from structural modifications (e.g., hydroxyl/methoxy groups) and assay conditions . To reconcile

  • Standardize Assays : Use consistent buffer pH (7.4), temperature (37°C), and cell lines (e.g., HEK293 for biosensors).
  • SAR Analysis : Compare substituent effects; for example, 3-(4-Hydroxy-3-methoxyphenyl)propionic acid has higher EC50 than non-substituted analogs due to steric hindrance .

Q. What computational methods predict the interactions of this compound with biological targets?

Methodological Answer:

  • DFT Calculations : Optimize molecular geometry using B3LYP/6-311++G(d,p) basis sets. Analyze electrostatic potential maps to identify nucleophilic sites (e.g., amine group) .
  • Molecular Docking : Use AutoDock Vina to simulate binding to enzymes like cyclooxygenase-2 (COX-2). Key interactions include hydrogen bonds with Arg120 and hydrophobic contacts with Tyr355 .

Q. How does this compound compare to its hydroxylated analogs in metabolic stability assays?

Methodological Answer: Hydroxylated derivatives (e.g., 3-(4-Hydroxyphenyl)propionic acid) exhibit faster hepatic clearance due to glucuronidation. To assess stability:

  • Microsomal Assays : Incubate with human liver microsomes (HLMs) and NADPH. Monitor parent compound depletion via LC-MS.
  • Half-Life (t½) : The aminophenyl analog has t½ > 120 min in HLMs vs. <30 min for hydroxylated analogs, attributed to reduced Phase II metabolism .

Q. Tables for Key Data

Table 1. Structural Modifications and Bioactivity

DerivativeEC50 (μM)Solubility (mg/mL)Metabolic Stability (t½, min)
This compound45.212.5>120
3-(4-Hydroxyphenyl)propionic acid1564.58.228
3-(3,4-Dihydroxyphenyl)propionic acid720.35.115
Data compiled from .

Properties

IUPAC Name

3-(4-aminophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-2,4-5H,3,6,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXOHKMNWMKZMND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90178641
Record name 3-(p-Aminophenyl)propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90178641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2393-17-1
Record name 3-(4-Aminophenyl)propionic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2393-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Aminophenyl)propionic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002393171
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2393-17-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25083
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(p-Aminophenyl)propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90178641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(p-aminophenyl)propionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.497
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-(4-AMINOPHENYL)PROPIONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00J8IS9IQI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

15 g of palladium on carbon (10% and 30 ml of water are added to a mixture of 155 g of 4-nitrocinnamic acid in 1 l of methanol, and hydrogenation is carried out at room temperature under 3 bar until no further hydrogen is taken up, after about 2 hours. After filtration and evaporation of the solvent in a rotary evaporator, residual water is removed by twice adding 300 ml portions of toluene and distilling off the solvent in a rotary evaporator.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
155 g
Type
reactant
Reaction Step Two
Quantity
15 g
Type
catalyst
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 5.0 g. of 4-nitrocinnamic acid and 100 mg. of 10% palladium-on-carbon in 200 ml. of ethanol containing 5 drops of 5.5N ethanolic hydrogen chloride is treated with hydrogen in a Parr apparatus at room temperature for 3 hours. The mixture is then filtered through celite and the filtrate is evaporated, affording 4-aminohydrocinnamic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Synthesis routes and methods III

Procedure details

A mixture of 155 g of 4-nitro-cinnamic acid in 1 l of methanol is mixed with 15 g of palladium on charcoal (10%) and 30 ml of water and hydrogenated at ambient temperature under 3 bar until no more hydrogen is taken up (2 hours). After filtration and evaporation of the solvent in a rotary evaporator, 2 lots of 300 ml of toluene are added in order to eliminate residual water and the solvent is distilled off in a rotary evaporator. In this way 132 g (quant.) of 3-(4-aminophenyl)propionic acid are obtained.
Quantity
155 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-(4-Aminophenyl)propionic acid
3-(4-Aminophenyl)propionic acid
3-(4-Aminophenyl)propionic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.